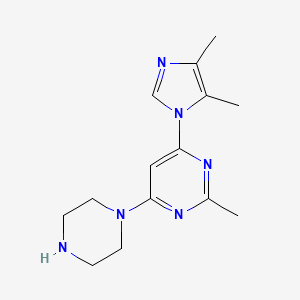
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H20N6 and its molecular weight is 272.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Effects
Research has explored derivatives similar to 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, focusing on their potential antiproliferative activity against human cancer cell lines. A study by Mallesha et al. synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against various human cancer cell lines. The findings highlighted that some compounds exhibited significant activity, suggesting the potential of these derivatives in cancer research and therapy (Mallesha et al., 2012).
Antimicrobial Activity
Another area of research involves the synthesis of novel compounds for antimicrobial purposes. Studies such as those conducted by Patel et al. have developed new thiazolidinone derivatives with antimicrobial properties. These compounds were evaluated against a range of bacteria and fungi, demonstrating their potential as antimicrobial agents and contributing to the development of new treatments for infectious diseases (Patel et al., 2012).
Synthon Discussion in Molecular Solids
Research by Zong et al. involved the synthesis and characterization of multicomponent crystals using various organic molecules, including derivatives similar to this compound. This study aimed at understanding the hydrogen bonding and weak intermolecular interactions in molecular solids, which is crucial for designing new materials with desired physical and chemical properties (Zong et al., 2016).
Hydrogen Bonding in Molecular Crystals
Wang et al. explored the formation of energetic multi-component molecular solids through strong hydrogen bonds and other weak interactions. Their work contributes to the understanding of how these interactions can be harnessed to construct complex molecular architectures, which is fundamental in the fields of crystal engineering and material science (Wang et al., 2014).
Antimycobacterial Activity
Lv et al. designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research highlights the potential of such derivatives in addressing the challenge of tuberculosis and drug resistance, providing a basis for further drug development (Lv et al., 2017).
Properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-11(2)20(9-16-10)14-8-13(17-12(3)18-14)19-6-4-15-5-7-19/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRCLDCKKVPNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
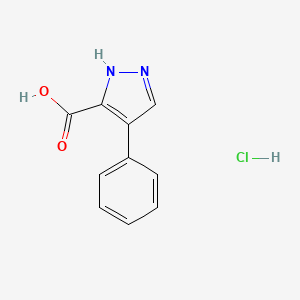
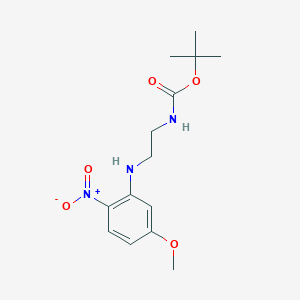
![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2460880.png)
methanone](/img/structure/B2460882.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2460884.png)

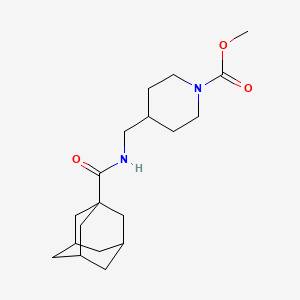
![N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2460888.png)
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2460892.png)
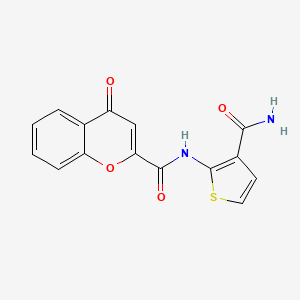
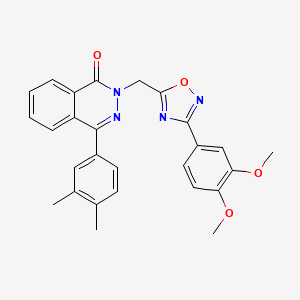
![6-[(3,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2460896.png)
